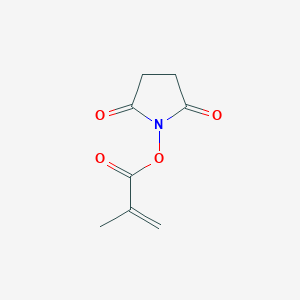

N-Succinimidyl Methacrylate

Übersicht

Beschreibung

N-Succinimidyl Methacrylate is a functionalized monomer known for its high reactivity and versatility in various chemical and biological applications. It is commonly used in the synthesis of polymers and bioconjugation processes due to its ability to form stable amide bonds with primary amines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Succinimidyl Methacrylate is typically synthesized by reacting N-Hydroxysuccinimide with methacrylic acid under basic conditions. The reaction involves the formation of an ester bond between the carboxyl group of methacrylic acid and the hydroxyl group of N-Hydroxysuccinimide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or distillation processes to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: N-Succinimidyl Methacrylate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form stable amide bonds.

Polymerization Reactions: It can undergo free radical polymerization to form polymers.

Common Reagents and Conditions:

Primary Amines: Used in bioconjugation reactions to form amide bonds.

Radical Initiators: Used in polymerization reactions to initiate the formation of polymers.

Major Products Formed:

Amide Bonds: Formed when this compound reacts with primary amines.

Polymers: Formed through polymerization reactions.

Wissenschaftliche Forschungsanwendungen

Bioconjugation

N-Succinimidyl Methacrylate is extensively used in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other molecules. This property is particularly valuable in creating targeted drug delivery systems and diagnostic tools. For instance, it can couple with chitosan for surface functionalization of poly-ε-caprolactone scaffolds utilized in tissue engineering.

Polymer Synthesis

The compound serves as a monomer in the synthesis of functionalized polymers. Its methacrylate group enables polymerization, allowing for the creation of copolymers with tailored properties. This versatility has been demonstrated in studies where this compound was copolymerized with oligoethylene glycol methyl ether methacrylate to enhance the water solubility of nanoparticles .

Drug Delivery Systems

The compound's ability to form stable, cross-linked micelles makes it ideal for drug delivery applications. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. For example, research has shown its use in constructing dual-sensitive nanogels for intracellular doxorubicin delivery, which release the drug in response to specific stimuli within the tumor microenvironment.

Glycopolymer Preparation

In a study focused on glycopolymer synthesis, researchers utilized this compound in combination with amine-terminated saccharides to create glycopolymers via post-polymerization modification. The resulting materials demonstrated enhanced molecular recognition capabilities and improved wettability properties .

Nanoparticle Functionalization

Another notable application involved modifying nanoparticles using this compound to facilitate their transfer into aqueous solutions. This was achieved by synthesizing multi-dentate ligands that effectively transferred various nanoparticles into biological applications such as bioimaging and diagnostics .

Wirkmechanismus

The mechanism of action of N-Succinimidyl Methacrylate involves the formation of stable amide bonds with primary amines. This reaction occurs through a nucleophilic substitution mechanism, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of an amide bond and the release of N-Hydroxysuccinimide .

Vergleich Mit ähnlichen Verbindungen

- Methacrylic Acid N-Hydroxysuccinimide Ester

- N-Methacryloyloxysuccinimide

Comparison: N-Succinimidyl Methacrylate is unique due to its high reactivity and ability to form stable amide bonds with primary amines. This makes it particularly useful in bioconjugation and polymerization processes. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in various applications .

Biologische Aktivität

N-Succinimidyl Methacrylate (N-SM) is a versatile compound with significant biological activity, particularly in the fields of bioconjugation, drug delivery, and biomaterials development. This article provides a comprehensive overview of its properties, applications, and research findings.

- Chemical Name : this compound

- CAS Number : 38862-25-8

- Molecular Formula : CHNO

- Molecular Weight : 183.16 g/mol

- Physical State : Solid (white to almost white powder or crystals)

- Melting Point : 102.0 to 106.0 °C

- Purity : >98% (GC) .

Biological Applications

This compound is primarily used for:

- Bioconjugation : It serves as an active ester-functional monomer that can react with amines in biomolecules, facilitating the conjugation of proteins and peptides for various applications in biotechnology and medicine .

- Drug Delivery Systems : N-SM can be copolymerized with other monomers to create amphiphilic diblock copolymer microparticles that are responsive to pH changes, enhancing drug solubility and stability .

- Tissue Engineering : The compound is utilized for surface functionalization of scaffolds, improving the biocompatibility of materials used in tissue engineering applications .

- Biosensors : Research indicates that N-SM can be integrated into biosensors for the detection of various biomolecules, leveraging its reactivity to enhance sensor performance .

Case Studies

- Bioconjugation Efficiency :

- Polymer Development :

- Environmental Applications :

Comparative Analysis of Biological Activities

The following table summarizes the comparative biological activities associated with this compound and other succinimide derivatives:

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5(2)8(12)13-9-6(10)3-4-7(9)11/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGJEMXWUYWELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37047-90-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37047-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60435975 | |

| Record name | N-(Methacryloyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38862-25-8 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38862-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Methacryloyloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-Succinimidyl methacrylate useful for creating drug delivery systems?

A1: this compound's utility in drug delivery stems from its ability to form stable, cross-linked micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, NSM's reactivity allows for drug conjugation, creating prodrugs that can be released in a controlled manner. For instance, research demonstrates its use in constructing thermal and reduction dual-sensitive nanogels for intracellular doxorubicin delivery []. These nanogels release doxorubicin in response to the tumor microenvironment's specific stimuli, enhancing drug efficacy and minimizing off-target effects.

Q2: How does the structure of this compound contribute to its applications in material science?

A2: this compound's structure features both a methacrylate group and a succinimide ester. The methacrylate group enables its polymerization, allowing it to form polymers and copolymers. The succinimide ester readily reacts with primary amines, enabling the attachment of various biomolecules like DNA [] or the formation of multi-dentate ligands for nanoparticle functionalization []. This versatility makes NSM a powerful tool in material science for creating functional materials with tailored properties.

Q3: Can you provide an example of how this compound is used to modify nanoparticles for biological applications?

A3: One study showcased the use of NSM in synthesizing multi-dentate ligands that facilitate the water transfer of hydrophobic inorganic nanoparticles []. Researchers first synthesized a copolymer of NSM and oligoethylene glycol methyl ether methacrylate. The reactive succinimide groups on this copolymer were then utilized to introduce phosphonic or amino groups via post-polymerization modifications. These modified polymers served as multi-dentate ligands, effectively transferring various nanoparticles, including iron oxide nanoparticles, quantum dots, and upconverting nanoparticles, into aqueous solutions. This water transfer is crucial for utilizing these nanoparticles in biological applications like bioimaging and diagnostics.

Q4: Are there any studies investigating the cytotoxicity of this compound-based materials?

A4: Yes, researchers investigated the cytotoxicity of poly(ethylene glycol)-block-poly(this compound) (PEG-b-PNSM) micelles and their cross-linked counterparts against NIH3T3 cells []. The study reported favorable biocompatibility for both the micelles and cross-linked micelles, suggesting their potential for safe use in drug delivery applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.